molecular formula C4H6N4O B022201 2,4-Diamino-6-hidroxipirimidina CAS No. 100643-27-4

2,4-Diamino-6-hidroxipirimidina

Número de catálogo: B022201
Número CAS: 100643-27-4
Peso molecular: 126.12 g/mol
Clave InChI: SWELIMKTDYHAOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Diamino-6-hydroxypyrimidine: is an organic compound with the molecular formula C4H6N4O. It is a pyrimidine derivative, characterized by the presence of two amino groups at positions 2 and 4, and a hydroxyl group at position 6 on the pyrimidine ring. This compound is known for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the de novo synthesis of pterins .

Aplicaciones Científicas De Investigación

2,4-Diamino-6-hydroxypyrimidine has a wide range of applications in scientific research:

Mecanismo De Acción

Mode of Action

DAHP acts as a selective and specific inhibitor of GCH1 . It prevents the de novo synthesis of BH4, thus suppressing the activity of nitric oxide synthase . DAHP’s mode of action involves blocking the synthesis of BH4 and suppressing NO production .

Biochemical Pathways

By inhibiting GCH1, DAHP disrupts the de novo pterin synthesis pathway . This leads to a decrease in the production of BH4, which in turn affects the activity of nitric oxide synthases and aromatic amino acid hydroxylases . These enzymes play crucial roles in the production of several key cell-signaling molecules, including nitric oxide, dopamine, norepinephrine, epinephrine, and serotonin .

Pharmacokinetics

The design of dahp and similar compounds aims to achieve proper hydrophilicity for cell entry . This suggests that DAHP has been designed to have good bioavailability, allowing it to effectively reach its target within cells .

Result of Action

The inhibition of GCH1 by DAHP leads to a reduction in the synthesis of BH4 . This results in the suppression of NO production in several cell types . In the context of tuberculosis treatment, DAHP has shown good anti-TB activity with a significant selectivity .

Action Environment

The design of dahp and similar compounds takes into account the need to cross the cell wall of mycobacterium tuberculosis to function at the whole cell level . This suggests that the cellular environment and factors such as cell wall permeability can influence the action, efficacy, and stability of DAHP .

Análisis Bioquímico

Biochemical Properties

2,4-Diamino-6-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with the enzyme GTP cyclohydrolase I, blocking the synthesis of Tetrahydrobiopterin (BH4) and suppressing NO production . The nature of these interactions is inhibitory, affecting the enzyme’s ability to catalyze the conversion of GTP to BH4 .

Cellular Effects

The effects of 2,4-Diamino-6-hydroxypyrimidine on cells are profound. It can effectively block NO production in several cell types . In the context of non-steroidal anti-inflammatory drugs (NSAIDs) induced intestinal damage, 2,4-Diamino-6-hydroxypyrimidine has been shown to inhibit nitrosyl-complex EPR signals and ulcer in rat jejunum .

Molecular Mechanism

The molecular mechanism of action of 2,4-Diamino-6-hydroxypyrimidine involves its binding to GTP cyclohydrolase I, inhibiting the enzyme and thereby blocking the synthesis of BH4 . This inhibition suppresses NO production, impacting various cellular functions .

Temporal Effects in Laboratory Settings

The effects of 2,4-Diamino-6-hydroxypyrimidine change over time in laboratory settings. For instance, in the context of NSAIDs induced intestinal damage, the in vivo effects of indomethacin modulate the mitochondrial respiratory chain directly at 1 h and 24 h through the formation of nitric oxide .

Dosage Effects in Animal Models

The effects of 2,4-Diamino-6-hydroxypyrimidine vary with different dosages in animal models. For example, in rats, it has been shown to inhibit NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum .

Metabolic Pathways

2,4-Diamino-6-hydroxypyrimidine is involved in the metabolic pathway of pterin synthesis. It interacts with the enzyme GTP cyclohydrolase I, which is a key player in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine with cyanoacetic acid, followed by cyclization to form the pyrimidine ring. Another method involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by hydrolysis to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of 2,4-diamino-6-hydroxypyrimidine often involves the chlorination of 2,4-diamino-6-hydroxypyrimidine under controlled conditions using phosphorus oxychloride. The reaction is quenched with ice water, and the solution is hydrolyzed at elevated temperatures to obtain the product with high yield .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparación Con Compuestos Similares

Uniqueness: 2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I, which makes it a valuable tool in biochemical studies related to pterin biosynthesis and nitric oxide production. Its structural features, including the hydroxyl group at position 6, contribute to its distinct chemical reactivity and biological activity .

Propiedades

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100643-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoisocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 2,6-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Diaminopyrimidin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOISOCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-hydroxypyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-hydroxypyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Diamino-6-hydroxypyrimidine
Reactant of Route 4
2,4-Diamino-6-hydroxypyrimidine
Reactant of Route 5
2,4-Diamino-6-hydroxypyrimidine
Reactant of Route 6
2,4-Diamino-6-hydroxypyrimidine
Customer
Q & A

Q1: What is the primary biological target of 2,4-Diamino-6-hydroxypyrimidine (DAHP)?

A1: DAHP primarily inhibits GTP cyclohydrolase I (GTPCH1), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4) [, , , , , , , , ].

Q2: How does DAHP inhibit GTPCH1?

A2: DAHP inhibits GTPCH1 through two mechanisms: by mimicking BH4 and engaging the GTPCH Feedback Regulatory Protein (GFRP)-dependent feedback inhibitory system at low concentrations, and by directly competing with GTP substrate at higher concentrations [, ].

Q3: What are the downstream effects of GTPCH1 inhibition by DAHP?

A3: GTPCH1 inhibition by DAHP reduces BH4 levels, leading to impaired nitric oxide (NO) production by endothelial nitric oxide synthase (eNOS) [, , , , , , , , , , , , ]. This can result in various physiological consequences, including impaired endothelium-dependent vasodilation, increased blood pressure, and increased superoxide production [, , , ].

Q4: How does BH4 deficiency affect eNOS function?

A4: BH4 is an essential cofactor for eNOS. BH4 deficiency leads to eNOS uncoupling, shifting the enzyme's activity from NO production toward superoxide production [, , , ].

Q5: Can DAHP’s effects on NO production be reversed?

A5: Yes, DAHP's inhibitory effects on NO production can be reversed by sepiapterin, a BH4 precursor that bypasses the GTPCH1-dependent pathway [, , , , ].

Q6: Does DAHP affect NO production in all cell types equally?

A6: No, DAHP's impact on NO production varies depending on the cell type and its expression of GFRP and intracellular levels of L-phenylalanine [, ].

Q7: What is the molecular formula and weight of DAHP?

A7: The molecular formula of DAHP is C4H7N5O, and its molecular weight is 141.13 g/mol [].

Q8: What spectroscopic data is available for DAHP?

A8: Computational studies have been conducted to determine the molecular structure and thermodynamical properties of DAHP using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) basis set level [].

Q9: Is there information available about the material compatibility of DAHP?

A9: Yes, DAHP has been deemed safe for use in rigid polyvinyl chloride (PVC) materials intended for contact with non-acidic and non-alcoholic aqueous food, with a migration limit of 5 mg/kg food [].

Q10: Is there information on the stability of DAHP in different conditions?

A10: While specific stability data for DAHP is limited in the provided research, its rapid clearance from tissues and return to normal BH4 levels within 24 hours after discontinuation suggest a dynamic steady state maintained by rapid local biosynthesis [].

Q11: Does DAHP have any known catalytic properties?

A11: DAHP is not known to possess catalytic properties. It is primarily recognized for its inhibitory action on GTPCH1 [, , , , , , , , ].

Q12: What are the main applications of DAHP in research?

A12: DAHP is widely used as a research tool to investigate the role of BH4 and NO in various physiological and pathological processes [, , , , , , , , , , ].

Q13: Have computational methods been used to study DAHP?

A13: Yes, DFT calculations at the B3LYP/6-31G(d,p) basis set level have been employed to confirm the molecular structure and calculate thermodynamic properties of DAHP [].

Q14: What is known about the stability and formulation of DAHP?

A14: Specific information about stability under various conditions and formulation strategies is limited in the provided research.

Q15: How does DAHP administration affect blood pressure in vivo?

A18: DAHP administration in drinking water for 3 days significantly increased systolic blood pressure in rats [].

Q16: What in vitro models have been used to study the effects of DAHP?

A16: Various in vitro models have been used, including:

  • Cultured cell lines: Rat aortic smooth muscle cells, mouse brain microvascular endothelial cells, bovine aortic endothelial cells, chicken macrophage cell lines (HD11 and MQ-NCSU), rat pulmonary artery smooth muscle cells (RPASM), rat insulinoma cells, and the beta cell line BRIN-BD11 [, , , , , , , , , , , , , , ].
  • Isolated tissues: Mouse and rat aortic segments [, , ].

Q17: What in vivo models have been used to study the effects of DAHP?

A17: In vivo studies have been conducted on:

  • Mice: To investigate the effects of DAHP on blood pressure, endothelial function, and aortic levels of superoxide, 3-nitrotyrosine, and adhesion molecules [, ].
  • Rats: To study the effects of DAHP on blood pressure, endothelium-dependent relaxation, and myocardial ischemia-reperfusion injury [, ].
  • Fetal guinea pigs: To develop a model for BH4 deficiency [].

Q18: Have there been any clinical trials involving DAHP?

A18: No clinical trials involving DAHP are mentioned in the provided research.

Q19: Is there information available on resistance mechanisms to DAHP?

A19: The provided research does not discuss specific resistance mechanisms to DAHP.

Q20: Are there any specific drug delivery strategies being investigated for DAHP?

A20: The provided research does not mention specific drug delivery strategies for DAHP.

Q21: What analytical techniques are commonly used to study DAHP?

A21: Various analytical techniques have been employed in the research, including:

  • Spectroscopy: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) basis set level for structural characterization and thermodynamic property determination [].
  • Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been used to measure BH4 levels [, , , , , , , , , ].
  • Molecular Biology Techniques: These include Northern blotting, reverse transcriptase-polymerase chain reaction (RT-PCR), and Western blotting to assess mRNA and protein expression levels of target genes, such as GTPCH1 and eNOS [, , , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.